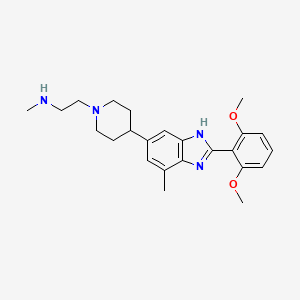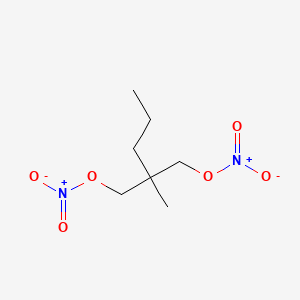![molecular formula C18H22FN5OS B10773897 2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10773897.png)
2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FATP1-IN-1 is a potent inhibitor of fatty acid transport protein 1 (FATP1). It effectively inhibits the activity of recombinant human or mouse acyl-CoA synthetase, which is essential for the function of FATP1. The inhibition is characterized by IC50 values of 0.046 μM for human FATP1 and 0.60 μM for mouse FATP1 .
Preparation Methods
The preparation of FATP1-IN-1 involves several steps. One method includes the following steps:
Dissolve 50 μL of the main solution in dimethyl sulfoxide (DMSO): .
Add 300 μL of polyethylene glycol 300 (PEG300): and mix well until the solution is clear.
Add 50 μL of Tween 80: and mix well until the solution is clear.
Add 600 μL of double-distilled water (ddH2O): and mix well until the solution is clear.
Chemical Reactions Analysis
FATP1-IN-1 undergoes several types of chemical reactions, including:
Inhibition of acyl-CoA synthetase activity: This reaction is crucial for the function of FATP1.
Oxidation and esterification: FATP1 is involved in the metabolism of fatty acids, including their esterification and oxidation.
Scientific Research Applications
FATP1-IN-1 has several scientific research applications, including:
Regulation of lipid accumulation: FATP1-IN-1 is used to study the role of FATP1 in lipid accumulation in various tissues and cells.
Metabolic reprogramming: FATP1-IN-1 is used to investigate the metabolic reprogramming of macrophages and its impact on inflammation and insulin resistance.
Cancer research: FATP1-IN-1 is used to study the role of FATP1 in the development of metabolic diseases, including cancer.
Mechanism of Action
FATP1-IN-1 inhibits the activity of recombinant human or mouse acyl-CoA synthetase, which is essential for the function of FATP1. FATP1 is an integral transmembrane protein that facilitates the translocation of long-chain fatty acids across the plasma membrane. It also functions as an acyl-CoA ligase, catalyzing the ATP-dependent formation of fatty acyl-CoA using long-chain fatty acids and very-long-chain fatty acids as substrates .
Comparison with Similar Compounds
FATP1-IN-1 is compared with other similar compounds, such as:
FATP2-IN-1: Another inhibitor of fatty acid transport protein 2 (FATP2).
FATP3-IN-1: An inhibitor of fatty acid transport protein 3 (FATP3).
FATP4-IN-1: An inhibitor of fatty acid transport protein 4 (FATP4).
FATP1-IN-1 is unique due to its high potency and specificity in inhibiting FATP1, with IC50 values of 0.046 μM for human FATP1 and 0.60 μM for mouse FATP1 .
Properties
Molecular Formula |
C18H22FN5OS |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H22FN5OS/c19-13-5-6-16(20-11-13)24-9-7-23(8-10-24)12-17(25)22-18-21-14-3-1-2-4-15(14)26-18/h5-6,11H,1-4,7-10,12H2,(H,21,22,25) |
InChI Key |
ORQHHLPTMSGMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=NC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B10773819.png)
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenyl] acetate](/img/structure/B10773821.png)
![7-{4-[4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B10773833.png)

![N-[3-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-indol-5-yl]acetamide](/img/structure/B10773853.png)
![4-[2-[3'-(4-Fluorophenyl)spiro[cyclopentane-1,1'-indene]-2'-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773862.png)
![1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B10773866.png)
![[(1S,3S,8S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773881.png)
![(1R,3S,5R)-2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide](/img/structure/B10773888.png)
![2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773893.png)
![3-(1H-indol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10773895.png)
![N-{(1s,2r)-1-Benzyl-2-Hydroxy-3-[(3-Methylbenzyl)amino]propyl}dibenzo[b,F]oxepine-10-Carboxamide](/img/structure/B10773898.png)
![2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10773913.png)

